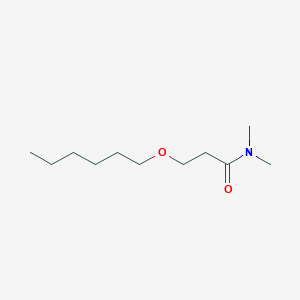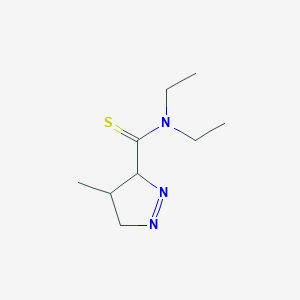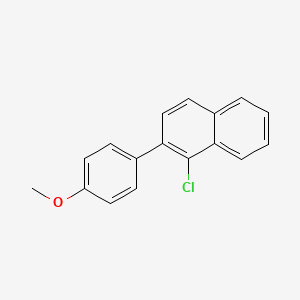
1-Chloro-2-(4-methoxyphenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(4-methoxyphenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom at the first position and a 4-methoxyphenyl group at the second position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-2-(4-methoxyphenyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction typically involves the coupling of 1-chloronaphthalene with 4-methoxyphenylboronic acid in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
1-Chloro-2-(4-methoxyphenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of aromatic rings.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include partially or fully hydrogenated naphthalene derivatives.
科学的研究の応用
1-Chloro-2-(4-methoxyphenyl)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2-(4-methoxyphenyl)naphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other biochemical processes.
類似化合物との比較
Similar Compounds
1-Chloro-2-methoxynaphthalene: Similar structure but lacks the 4-methoxyphenyl group.
2-Chloro-1-methoxynaphthalene: Chlorine and methoxy groups are positioned differently.
1-Chloro-4-methoxynaphthalene: Methoxy group is at the fourth position instead of the second.
Uniqueness
1-Chloro-2-(4-methoxyphenyl)naphthalene is unique due to the presence of both a chlorine atom and a 4-methoxyphenyl group on the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
918630-56-5 |
|---|---|
分子式 |
C17H13ClO |
分子量 |
268.7 g/mol |
IUPAC名 |
1-chloro-2-(4-methoxyphenyl)naphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17(16)18/h2-11H,1H3 |
InChIキー |
ZKBHRSGEHPQRDQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


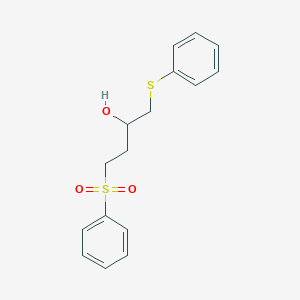
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
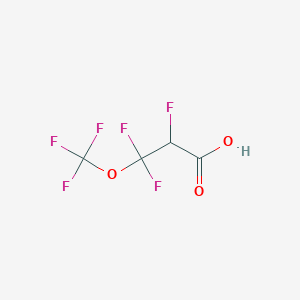
![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)
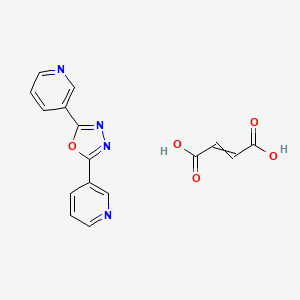
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
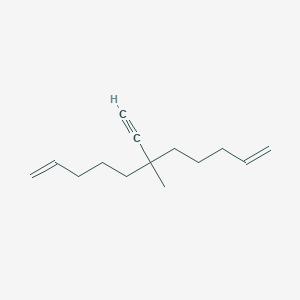
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
